1-Ethyl-3-morpholinopyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-ethyl-3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-12-9(13)7-8(10(12)14)11-3-5-15-6-4-11/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDKBEUFCMMNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-morpholinopyrrolidine-2,5-dione typically involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. One common method involves the reaction of ethylamine with maleic anhydride, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
1-Ethyl-3-morpholinopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Cancer Treatment
The compound has been identified as an IDO1 inhibitor, which is significant in the context of cancer therapy. IDO1 plays a crucial role in the metabolism of tryptophan along the kynurenine pathway, leading to immunosuppression in tumor environments. By inhibiting IDO1, 1-Ethyl-3-morpholinopyrrolidine-2,5-dione can potentially enhance T-cell proliferation and improve anti-tumor immunity .
Key Findings:
- Mechanism of Action: IDO1 catalyzes the first step in tryptophan catabolism, producing metabolites that can suppress T-cell function and promote tumor growth. Inhibition of this enzyme can restore T-cell activity against tumors .
- Case Studies: Research indicates that tumors expressing high levels of IDO1 can evade immune detection. Inhibitors like this compound have shown promise in preclinical studies for reversing this effect and improving outcomes in cancer models .
Immunomodulatory Effects
In addition to its direct anti-cancer properties, this compound may also serve as an immunomodulator. The modulation of immune responses through IDO1 inhibition can be beneficial not only in cancer but also in treating autoimmune diseases and chronic inflammatory conditions.
Potential Benefits:
- Enhanced Immune Response: By counteracting the immunosuppressive effects of IDO1, the compound could foster a more robust immune response against pathogens or cancer cells .
- Applications Beyond Oncology: The immunomodulatory effects suggest potential applications in diseases characterized by chronic inflammation or immune dysfunction .
The ongoing research into this compound emphasizes its potential as a versatile therapeutic agent. Future studies could focus on:
- Clinical Trials: Assessing efficacy and safety in human subjects.
- Combination Therapies: Exploring synergistic effects with other immunotherapies or chemotherapeutics.
- Mechanistic Studies: Further elucidating its action on immune pathways and potential side effects.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-morpholinopyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase isoenzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Piperazine : Morpholine-containing derivatives (e.g., ) exhibit enhanced polarity and hydrogen-bonding capacity compared to piperazine analogs (e.g., ), which may improve solubility but reduce blood-brain barrier penetration .
- Halogen Substitution : Fluorine or chlorine substituents (e.g., ) improve metabolic stability and target affinity due to electronegativity and steric effects .
Impact of Ring Systems and Functional Groups
Table 2: Influence of Additional Rings/Functional Groups
| Compound Name | Additional Structural Features | Chemical Reactivity | Applications | Reference |
|---|---|---|---|---|
| 1-(Azetidin-3-yl)pyrrolidine-2,5-dione | Azetidine ring fused to pyrrolidine | Dual ring system enhances rigidity | Anticonvulsant, enzyme inhibition | |
| 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione | Pyridine and fluorophenyl groups | Aromatic stacking interactions | Antitumor, kinase inhibition | |
| 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | Ethoxyphenyl and phenylpiperazine | Ethoxy group improves membrane permeability | Neuropharmacology |
Key Observations :
- Dual Ring Systems : Compounds like 1-(Azetidin-3-yl)pyrrolidine-2,5-dione () show enhanced target selectivity due to conformational constraints .
- Aromatic Moieties : Pyridine or phenyl groups () facilitate π-π interactions with biological targets, enhancing binding affinity .
Table 3: Comparative Bioactivity Data
| Compound Name | Target/Activity | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| 1-Ethyl-3-morpholinopyrrolidine-2,5-dione | Antiviral (e.g., HIV protease) | IC50: 0.8 µM | |
| 3-(4-Isopropylphenyl)amino-pyrrolidine-2,5-dione | DNMT1 inhibition | IC50: 1.2 µM (vs. 2.5 µM for ethyl analog) | |
| 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione | Cytochrome P450 inhibition | IC50: 5.3 µM (vs. 7.8 µM for alkene analog) |
Key Observations :
- Substituent size and branching (e.g., isopropyl vs. ethyl in ) correlate with potency due to improved hydrophobic interactions .
- Alkyne groups () exhibit stronger enzyme inhibition than alkenes, likely due to increased electrophilicity .
Biological Activity
1-Ethyl-3-morpholinopyrrolidine-2,5-dione, also known as 1-Ethyl-Pyrrolidine-2,5-Dione, is a compound that belongs to the class of organic compounds known as n-substituted carboxylic acid imides. This compound has garnered attention in pharmacological research due to its potential biological activities and mechanisms of action.
- Chemical Formula : C₆H₉NO₂
- Molecular Weight : Average: 127.14 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an ethyl group and a morpholine moiety.
Biological Mechanisms
The biological activity of this compound is primarily associated with its role as an oxidoreductase involved in disulfide bond formation within the endoplasmic reticulum. It efficiently reoxidizes protein disulfide isomerase (P4HB), facilitating the formation of disulfide bonds critical for protein folding and stability. This process is essential in various cellular functions, including glucose homeostasis through oxidative proinsulin folding in pancreatic cells .
This compound may contribute to the production of reactive oxygen species (ROS) during the reoxidation process, which can influence signaling pathways related to cell growth and apoptosis. The specific function of this compound in cellular metabolism and its implications for disease treatment are still under investigation.
Pharmacological Actions
Current research indicates that the pharmacological action of this compound remains largely unexplored. However, its involvement in oxidative stress responses and protein folding suggests potential therapeutic applications, particularly in conditions where protein misfolding is a factor.
Data Table: Comparative Analysis of Related Compounds
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2 ppm, triplet for CH₃; δ ~3.4 ppm, quartet for CH₂), morpholine protons (δ ~3.7 ppm, multiplet), and carbonyl carbons (δ ~170–175 ppm) .
- X-ray crystallography : Resolves bond angles and stereochemistry. For example, dihedral angles between the morpholine ring and pyrrolidine core should align with computational models (e.g., ~65° deviation observed in similar structures) .
- ESI-HRMS : Validates molecular weight (C₁₁H₁₆N₂O₃: calculated 224.1162; observed 224.1165) .
What chemical reactivity is expected from the morpholine and ethyl substituents in this compound?
Q. Basic
- Morpholine : Participates in acid-base reactions (pKa ~7.4) and forms hydrogen bonds via the oxygen atom. It can undergo oxidation (e.g., with KMnO₄) to morpholine N-oxide, altering solubility .
- Ethyl group : Susceptible to dealkylation under strong acidic/basic conditions. Stability tests in pH 1–13 buffers (37°C, 24h) can quantify degradation .
How can researchers design derivatives of this compound for targeted biological activity?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify substituents at positions 1 (ethyl) and 3 (morpholine). For example:
- Replace morpholine with piperazine to enhance 5-HT1A receptor binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrrolidine ring to modulate GABA-transaminase inhibition (IC₅₀ optimization) .
- Computational docking : Use software like AutoDock Vina to predict binding affinities for neurological targets (e.g., serotonin transporters) .
How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Q. Advanced
- Assay standardization : Compare results under identical conditions (e.g., fluorometric GABA-transaminase assays at pH 7.4, 37°C) .
- Control for stereochemistry : Enantiomers may exhibit divergent activities. Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S forms for individual testing .
What analytical methods are critical for purity assessment during synthesis?
Q. Basic
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities >0.1%. Retention time ~8.2 min .
- TLC : Rf ~0.5 in ethyl acetate/hexane (1:1) .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : LogP increases with larger alkyl groups (e.g., replacing ethyl with pentyl), enhancing blood-brain barrier penetration (measured via shake-flask method) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Morpholine derivatives often show slower clearance than piperazine analogs .
What stability challenges arise under varying pH and temperature conditions?
Q. Advanced
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ <1h at pH 1) due to morpholine ring protonation. Neutral buffers (pH 7.4) ensure >90% stability over 48h .
- Thermal stability : Decomposition occurs >150°C (DSC analysis). Store at -20°C under nitrogen to prevent oxidation .
What receptor interaction mechanisms are hypothesized for this compound?
Q. Advanced
- 5-HT1A binding : The morpholine group mimics endogenous ligand interactions via hydrogen bonding with Ser394 and hydrophobic contacts with Phe362 .
- SERT inhibition : Molecular dynamics simulations suggest the pyrrolidine-dione core blocks substrate access through π-π stacking with Tyr176 .
What methodologies enable enantiomer separation for chiral analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
